![molecular formula C18H22O2S B14585560 1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene CAS No. 61166-72-1](/img/structure/B14585560.png)
1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with dimethyl groups and a phenoxy group that is further substituted with a methyl and a propane-1-sulfinyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups. The reaction conditions often include the use of catalysts such as Lewis acids and specific solvents to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo further substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): A benzene derivative with two methyl groups in the meta position.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: A benzene derivative with methoxy and methyl groups.
1-Ethyl-2,3-dimethylbenzene: A benzene derivative with ethyl and dimethyl groups.
Uniqueness
1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene is unique due to the presence of the propane-1-sulfinyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
61166-72-1 |
|---|---|
Formule moléculaire |
C18H22O2S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1,2-dimethyl-3-(4-methyl-3-propylsulfinylphenoxy)benzene |
InChI |
InChI=1S/C18H22O2S/c1-5-11-21(19)18-12-16(10-9-14(18)3)20-17-8-6-7-13(2)15(17)4/h6-10,12H,5,11H2,1-4H3 |
Clé InChI |
HSMFMSBCHRCOJG-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)C1=C(C=CC(=C1)OC2=CC=CC(=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


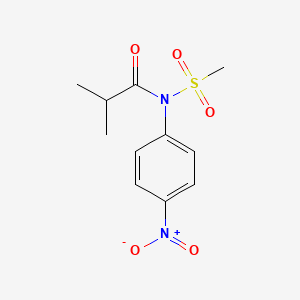

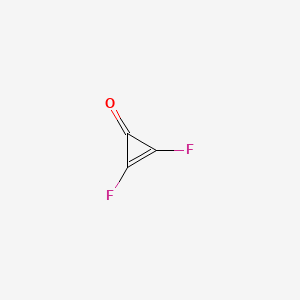


![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)

![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
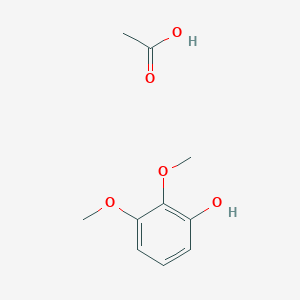
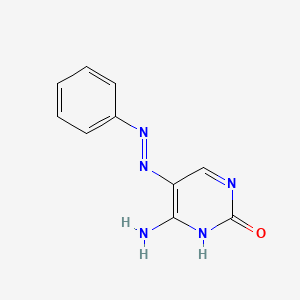
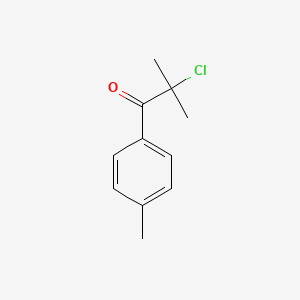
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

